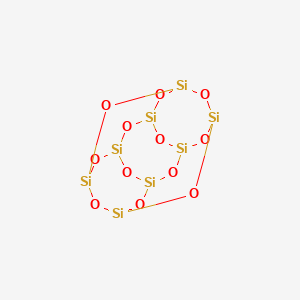
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid, also known as UDCA (Ursodeoxycholic acid), is a naturally occurring bile acid that has been used for centuries in traditional medicine. It is commonly found in the bile of bears and other mammals and has been used to treat a variety of ailments, including liver and digestive disorders. In recent years, UDCA has gained attention in the scientific community for its potential therapeutic benefits in various diseases.
Applications De Recherche Scientifique
Hydrogen-Bonded Aggregations
Research on oxo-cholic acids, which are structurally related to 3β,4β,7α,12α-Tetrahydroxy-5β-cholan-24-oic Acid, reveals the significance of hydrogen-bonded aggregations in their crystal structures. These structures display various supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds forming different packing motifs, often supported by weaker C-H...O interactions (Bertolasi et al., 2005).
Bile Acid Synthesis
The synthesis of 24-nor-5α-cholic acid and its 3β-isomer has been explored to aid in identifying trihydroxy acidic metabolites derived from beta-sitosterol. This synthesis involves various transformations, indicating the complex nature of bile acid biosynthesis (Shalon & Elliott, 1976).
Dehydration Products of Chenodeoxycholic Acid
Studies on the dehydration products of chenodeoxycholic acid, such as 3α-Hydroxy-5β,14β-chol-8-en-24-oic acid and its isomer, help in understanding the chemical transformations that bile acids undergo. These findings contribute to our knowledge of bile acid chemistry and metabolism (Harano et al., 1977).
Bile Acid Identification in Cholestasis
The identification of novel bile acids in serum and urine, especially in cholestasis, has led to the discovery of compounds such as 3β,7α-dihydroxy-5β-cholan-24-oic acid. This research provides insights into the metabolism of bile acids in pathological conditions (Summerfield et al., 1976).
Coenzyme A Ester Synthesis
The synthesis of Coenzyme A esters of bile acids, like 3α,7α,12α-trihydroxy- and 3α,7α-dihydroxy-24-oxo-5β-cholestan-26-oic acids, is crucial for studying bile acid biosynthesis and metabolism (Kurosawa et al., 2001).
Comparative Studies of Bile Salts
Research into bile salts of different species, including Arapaima gigas, has led to the identification of unique bile salts, providing valuable data on the diversity and evolution of bile acid structures in different organisms (Haslewood & Tökes, 1972).
Electrochemical Oxidation of Bile Acids
Studies on the electrochemical oxidation of cholic acid and related compounds demonstrate the potential of electrochemical methods in modifying bile acid structures, which can be essential for understanding their biological functions and interactions (Medici et al., 2001).
Propriétés
Numéro CAS |
129099-70-3 |
|---|---|
Nom du produit |
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid |
Formule moléculaire |
C24H40O6 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
(4R)-4-[(3S,4R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,4,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-20(28)29)13-5-6-14-21-15(11-19(27)24(13,14)3)23(2)9-8-17(25)22(30)16(23)10-18(21)26/h12-19,21-22,25-27,30H,4-11H2,1-3H3,(H,28,29)/t12-,13-,14+,15+,16-,17+,18-,19+,21+,22-,23-,24-/m1/s1 |
Clé InChI |
WGGZRKVUOFMQHM-VCELIZGUSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C |
Description physique |
Solid |
Synonymes |
3b,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)


![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)


![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)